Cas no 227623-29-2 (5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine)

5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine is a heterocyclic compound featuring a furan core substituted with a tert-butyl group and a pyridinyl moiety. Its unique structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyl group enhances steric hindrance, potentially improving stability, while the pyridine ring offers coordination sites for metal complexes or hydrogen bonding interactions. This compound is particularly valuable in the development of bioactive molecules, catalysts, or functional materials due to its balanced lipophilicity and electronic properties. Its well-defined reactivity profile allows for selective modifications, enabling tailored applications in medicinal chemistry and materials science.
5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine structure
227623-29-2 structure
Product Name:5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine
CAS No:227623-29-2
MF:C13H16N2O
MW:216.278943061829
CID:2194578
PubChem ID:54389449
Update Time:2025-10-05

5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine
    • 5-(2-Methyl-2-propanyl)-2-(4-pyridinyl)-3-furanamine
    • VFOSTFRVNIGNLB-UHFFFAOYSA-N
    • 3-amino-2-(4-pyridinyl)-5-tert-butylfuran
    • 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine
    • SCHEMBL4473507
    • 227623-29-2
    • DB-368830
    • F30900
    • SB61871
    • 5-tert-butyl-2-pyridin-4-ylfuran-3-amine
    • Inchi: 1S/C13H16N2O/c1-13(2,3)11-8-10(14)12(16-11)9-4-6-15-7-5-9/h4-8H,14H2,1-3H3
    • InChI Key: VFOSTFRVNIGNLB-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CN=CC=2)=C(C=C1C(C)(C)C)N

Computed Properties

  • Exact Mass: 216.126263138Da
  • Monoisotopic Mass: 216.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.1Ų

5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine

Introduction to 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine (CAS No. 227623-29-2)

5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine (CAS No. 227623-29-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a furan ring, and a pyridine moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.

The chemical structure of 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine is represented by the formula C14H17N3O. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, while the furan ring and pyridine moiety contribute to its aromaticity and electronic properties. These features collectively influence the compound's interactions with biological targets, such as enzymes, receptors, and ion channels.

In recent years, 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine has also demonstrated promising neuroprotective properties. Research has indicated that it can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the modulation of mitochondrial function and the inhibition of pro-apoptotic signaling pathways.

In addition to its therapeutic potential, 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine has been studied for its ability to modulate ion channels. Specifically, it has been shown to interact with potassium channels, which play crucial roles in maintaining cellular homeostasis and regulating various physiological processes. This property makes it a valuable tool for understanding ion channel function and for developing new therapeutic agents targeting these channels.

The synthesis of 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine involves several well-established organic reactions, including coupling reactions and cyclization steps. The tert-butyl group can be introduced via alkylation or Grignard reactions, while the furan ring can be formed through cyclization reactions involving appropriate precursors. The pyridine moiety can be incorporated using palladium-catalyzed cross-coupling reactions or other suitable methods. These synthetic routes provide a robust framework for the large-scale production of this compound, facilitating its use in both research and development settings.

The safety profile of 5-Tert-butyl-2-(pyridin-4-yl)furan-3-amine is an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown that this compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully assess its safety in humans, particularly with regard to long-term use and potential side effects.

In conclusion, 5-Tert-butyl-2-(pyridin-4-y)furan-3-amnine (CAS No. 227623--9), with its unique chemical structure and diverse biological activities, represents a promising lead compound for the development of new therapeutic agents. Ongoing research continues to explore its potential applications in treating inflammatory diseases, neurodegenerative disorders, and other conditions where modulation of biological targets is crucial. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.

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